molecular formula C12H15NO3S B402827 Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 92539-89-4

Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B402827
CAS No.: 92539-89-4
M. Wt: 253.32g/mol
InChI Key: IAFHDBSDVMOFOL-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS 13130-43-3) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. This compound, with the molecular formula C11H13NO3S and a molecular weight of 239.29 g/mol, features a tetrahydrobenzo[b]thiophene core, a privileged scaffold in medicinal chemistry . Its structure, which includes both acetamido and methyl ester functional groups, makes it a versatile building block for the synthesis of more complex, biologically active molecules. Researchers value this compound particularly for its role as a precursor in the exploration of novel therapeutic agents. Structural analogs based on the tetrahydrobenzo[b]thiophene core have demonstrated promising biological activities in scientific studies. For instance, the closely related compound TBTC (Methyl 2-amino-6-(tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) has been identified as a selective Retinoid X Receptor α (RXRα) agonist . This agonist activity can promote the clearance of β-amyloid peptides in models of Alzheimer's disease, suggesting a potential therapeutic pathway for neurodegenerative conditions . The chemical and physical properties of this compound are well-characterized; it has a calculated density of 1.396 g/cm³ and a boiling point of 487.5°C at 760 mmHg . As with all chemicals, safe handling procedures must be followed. This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-7(14)13-11-10(12(15)16-2)8-5-3-4-6-9(8)17-11/h3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFHDBSDVMOFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149583
Record name Methyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92539-89-4
Record name Methyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92539-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetic Anhydride-Mediated Acetylation

In a representative procedure, methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is reacted with acetic anhydride in acetic acid at 85°C for 24 hours. The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of acetic anhydride, forming the acetamido group. The crude product is isolated by precipitation upon water addition, followed by filtration and washing with hexane to yield the pure compound in quantitative yield.

Key Reaction Parameters

  • Solvent: Acetic acid (acts as both solvent and catalyst)

  • Temperature: 85°C

  • Reaction Time: 24 hours

  • Yield: ~100%

Alternative Acetylating Agents

While acetic anhydride is the most common reagent, acetyl chloride has also been employed in analogous reactions. However, this method requires careful control of reaction conditions to avoid over-acetylation or decomposition.

Multi-Step Synthesis from Tetrahydrobenzothiophene Derivatives

Functionalization of the Thiophene Core

An alternative route involves the sequential modification of 4,5,6,7-tetrahydrobenzo[b]thiophene. For example, carboxylation at the 3-position is achieved via formylation followed by oxidation, while the 2-position is functionalized through nitration and subsequent reduction to the amine. Esterification with methanol under acidic conditions introduces the methyl ester group, followed by acetylation as described in Section 1.

Chiral Resolution and Enantioselective Synthesis

For applications requiring enantiomeric purity, chiral chromatography or asymmetric synthesis is employed. A 2023 study demonstrated the separation of enantiomers using chiral stationary phases, achieving >98% enantiomeric excess. X-ray crystallography confirmed the (R,R)-configuration of the resolved compound.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages and limitations of key preparation methods:

Method Reagents Conditions Yield Purity Key Reference
Direct AcetylationAcetic anhydride85°C, 24 h100%>95%
Acetyl Chloride RouteAcetyl chlorideRT, 6 h85%90%
Multi-Step FunctionalizationHNO₃, H₂SO₄, MeOHSequential steps60–70%85–90%
Chiral ResolutionChiral HPLCChromatography40–50%>98% ee

Reaction Optimization and Mechanistic Insights

Temperature and Kinetic Control

Elevated temperatures (80–85°C) accelerate the acetylation process but may promote side reactions such as ester hydrolysis. Kinetic studies suggest an optimal temperature range of 80–85°C for balancing reaction rate and product stability.

Purification Techniques

  • Filtration and Washing: Simple filtration and hexane washing suffice for high-yield reactions.

  • Chromatography: HPLC purification is employed for complex mixtures or enantiomeric resolution.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advances in flow chemistry enable scalable production. A 2023 pilot study demonstrated a 92% yield in a continuous reactor with a residence time of 2 hours, outperforming batch processes.

Green Chemistry Approaches

Solvent-free acetylation and microwave-assisted reactions are under investigation to reduce environmental impact. Preliminary data indicate 85% yield reductions in reaction time (4 hours vs. 24 hours) .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of thiols or thioethers.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate as an anticancer agent. Research indicates that derivatives of this compound exhibit significant inhibitory activity against various kinase enzymes involved in cancer proliferation.

Case Study: Kinase Inhibition

A study demonstrated that compounds related to this compound showed kinase inhibition rates ranging from 79.4% to 81.8% . This suggests a promising avenue for developing targeted cancer therapies .

Neuroprotective Effects

Another area of exploration is the neuroprotective properties of this compound. Research indicates that it may offer protective effects against neurodegenerative diseases through modulation of neuroinflammatory pathways.

Case Study: Neuroprotection in Animal Models

In vivo studies have shown that administration of this compound can reduce markers of inflammation in animal models of neurodegeneration .

Derivatives and Their Applications

Various derivatives of this compound have been synthesized to enhance specific biological activities such as antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Studies have shown that certain derivatives possess significant antimicrobial properties against a range of bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro assays demonstrated that specific analogs exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects in various cell lines and animal models.

Case Study: In Vivo Inflammation Models

Research indicated that treatment with this compound led to a reduction in pro-inflammatory cytokines in models of induced inflammation .

Mechanism of Action

The mechanism of action of methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with various molecular targets. In anticancer applications, it induces apoptosis by interacting with specific cellular pathways and proteins . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

2.1.1 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS: 4506-71-2)

  • Structural Difference: Lacks the acetamido group at position 2, replaced by an amino group.
  • Applications : Serves as a precursor for heterocyclic derivatives (e.g., pyrazole, isoxazole) via diazo coupling or condensation reactions .
  • Biological Activity : Derivatives exhibit anticancer (e.g., compound S8 with p-Br substituent, IC₅₀ = 10⁻⁴ M against A-549 cells) and antimicrobial properties .

2.1.2 Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • Structural Difference: Features a benzylideneamino group at position 2.
  • SAR Insights : Electron-withdrawing groups (e.g., p-Br) enhance anticancer activity by 30–40% compared to electron-donating groups (e.g., p-OCH₃) .
  • Physicochemical Impact : Increased lipophilicity (logP > 3.5) improves membrane permeability but reduces aqueous solubility .

2-Acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS: 19819-14-8)

  • Structural Difference : Replaces the methyl ester with a carboxamide group.
  • Impact : Carboxamide enhances solubility (logP ~1.8 vs. 2.5 for methyl ester) but reduces metabolic stability due to susceptibility to hydrolysis .
Functional Group Comparisons
Compound Name R₁ (Position 2) R₂ (Position 3) Key Properties
Target Compound Acetamido Methyl ester Moderate lipophilicity (logP ~2.5), metabolic stability
Ethyl 2-amino derivative NH₂ Ethyl ester Higher lipophilicity (logP ~3.0), precursor for heterocycles
S8 (p-Br benzylideneamino) Benzylideneamino (p-Br) Ethyl ester Anticancer IC₅₀ = 10⁻⁴ M, logP = 4.1
3-Carboxamide derivative Acetamido Carboxamide logP = 1.8, aqueous solubility > 2 mg/mL
Physicochemical Properties
Property Target Compound Ethyl 2-amino Derivative Carboxamide Derivative
logP 2.5 3.0 1.8
Solubility (mg/mL) 0.8 (DMSO) 0.5 (DMSO) 2.2 (Water)
Metabolic Stability High (methyl ester) Moderate (ethyl ester) Low (amide hydrolysis)

Biological Activity

Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS No. 92539-89-4) is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, based on various studies and findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C12_{12}H15_{15}N O3_3S
  • Molecular Weight : 241.32 g/mol

This compound belongs to a class of fused heterocyclic compounds known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of tetrahydrobenzo[b]thiophenes exhibit significant antimicrobial properties. A study focusing on similar compounds demonstrated that they showed moderate to potent antibacterial activity against various strains of bacteria. For instance:

CompoundActivity TypeInhibition Zone (mm)
Hydroxythiophene 4aAntibacterial15-21
AmpicillinControl23-25

The hydroxythiophene derivative exhibited activity comparable to that of ampicillin, suggesting that methyl 2-acetamido derivatives may also possess similar antimicrobial properties .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds in this class have shown efficacy against several cancer cell lines:

Cell LineCompound TestedIC50 (µM)
MCF-7 (Breast Cancer)Tetrahydrobenzo[b]thiophene Derivatives<10
NCI-H460 (Lung Cancer)Tetrahydrobenzo[b]thiophene Derivatives<10

One study reported that certain derivatives exhibited cytotoxic effects at submicromolar concentrations, indicating strong antiproliferative activity . The mechanism of action appears to involve disruption of microtubule dynamics during cell division, leading to increased apoptosis in cancer cells.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, some studies have highlighted the anti-inflammatory properties of thiophene derivatives. For example:

  • Compounds were tested for their ability to inhibit pro-inflammatory cytokines.
  • Results indicated a significant reduction in TNF-alpha and IL-6 levels in treated cell cultures.

This suggests that methyl 2-acetamido derivatives could be beneficial in managing inflammatory conditions .

Research Case Studies

  • Study on Antimicrobial Efficacy : A series of synthesized thiophene compounds were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed a correlation between structural modifications and enhanced antibacterial properties.
  • Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that modifications in the tetrahydrobenzo[b]thiophene structure significantly influenced cytotoxicity levels. The most active compounds were those with specific functional groups that enhanced interaction with cellular targets involved in proliferation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

  • Methodological Answer : The core scaffold is typically synthesized via Gewald reactions or functionalization of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate intermediates. For example:

  • Step 1 : Cyclohexanone, alkyl cyanoacetate, and sulfur undergo a three-component Gewald reaction to form the tetrahydrobenzo[b]thiophene core .
  • Step 2 : The amino group is acetylated using acetic anhydride or acetyl chloride under reflux conditions in solvents like toluene or ethanol .
  • Step 3 : Esterification or transesterification yields the methyl ester .
    • Key Considerations : Solvent choice (e.g., toluene for reflux vs. ethanol for hydrolysis ) and catalyst selection (e.g., p-toluenesulfonic acid for aromatization ) significantly impact yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • ¹H/¹³C NMR : Resolves substituent positions (e.g., acetamido vs. ester groups). For instance, the methyl ester proton appears as a singlet at δ ~3.8 ppm, while acetamido NH protons resonate at δ ~6.0–6.5 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at ~1700–1750 cm⁻¹ for esters and amides ).
  • Mass Spectrometry (HRMS/LC-MS) : Validates molecular weight and fragmentation patterns (e.g., M⁺ peaks for derivatives like EU1794-4 ).
    • Data Interpretation Tip : Discrepancies in NH proton signals (e.g., broadening due to hydrogen bonding) may require variable-temperature NMR .

Advanced Research Questions

Q. How can reaction conditions be optimized for derivatives with bulky substituents?

  • Case Study : Synthesis of EU1794-4 (an NMDAR modulator) involved:

  • Solvent Optimization : Dry DMF improved solubility during HATU-mediated coupling of thiazolidinone moieties .
  • Temperature Control : Reflux in CH₂Cl₂ minimized side reactions during succinic anhydride coupling .
    • Troubleshooting : Low yields in Knoevenagel condensations (e.g., for cyanoacrylamide derivatives ) may require anhydrous conditions or molecular sieves.

Q. How to resolve contradictions in spectral data for structurally similar analogs?

  • Example : Methyl vs. ethyl esters in derivatives like IIIe ( ) vs. EU1794-4 ( ):

  • Strategy : Compare ¹³C NMR shifts for ester carbonyls (methyl: δ ~165–168 ppm; ethyl: δ ~170–173 ppm) .
  • Advanced Tools : Use 2D NMR (HSQC, HMBC) to assign overlapping signals in fused-ring systems .

Q. What methodologies are used to evaluate acetylcholinesterase (AChE) inhibition or NMDAR modulation?

  • AChE Assays :

  • Ellman’s Method : Monitor thiocholine formation at 412 nm using DTNB .
  • IC₅₀ Determination : Derivatives with IC₅₀ < 10 µM (e.g., IIIb in ) suggest competitive inhibition.
    • NMDAR Modulation :
  • Electrophysiology : Single-channel recordings (e.g., EU1794-4 reduces Ca²⁺ permeability ).
  • In Vivo Models : Apoptosis assays in breast cancer xenografts ( ).

Q. How to design structure-activity relationship (SAR) studies for thiophene-based analogs?

  • Key Modifications :

  • Position 2 : Acetamido → thiazolidinone (EU1794-4 ) increases NMDAR affinity.
  • Position 6 : tert-Butyl groups (e.g., compound 3 in ) enhance lipophilicity and antibacterial activity.
    • Data Analysis : Correlate logP (from HPLC) with cellular uptake in cytotoxicity assays .

Q. What computational approaches validate mechanistic hypotheses for bioactivity?

  • Molecular Docking : For EU1794-4, docking into the NMDAR GluN1-GluN2B interface predicts reduced Ca²⁺ permeability .
  • DFT Simulations : Calculate frontier molecular orbitals to predict reactivity in Gewald reactions .

Q. How to address low yields in multi-step syntheses (e.g., <50% in )?

  • Solutions :

  • Intermediate Purification : Use flash chromatography (e.g., for 2-cyanoacetamido intermediates ).
  • Protecting Groups : Temporarily mask reactive sites (e.g., Boc protection in ).

Tables for Key Data

Table 1 : Representative Derivatives and Bioactivities

CompoundModificationBioactivity (IC₅₀/EC₅₀)Reference
EU1794-4Thiazolidinone at C2NMDAR inhibition (1.2 µM)
IIIb ( )4-Benzylpiperazine at C3AChE inhibition (8.7 µM)
Compound 19Phenyl at C6Anticancer (GI₅₀ = 4.3 µM)

Table 2 : Optimization of Reaction Conditions

Reaction TypeOptimal ConditionsYield ImprovementEvidence
AcetylationToluene, reflux, N₂ atmosphere85% → 92%
KnoevenagelDry CH₂Cl₂, molecular sieves65% → 78%

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